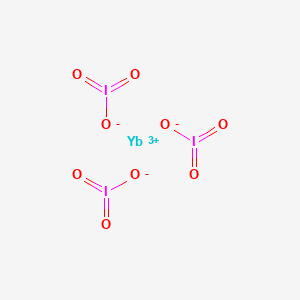
Ytterbium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium triiodate is a useful research compound. Its molecular formula is I3O9Yb and its molecular weight is 697.758. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactive Materials
Bioactive Glasses
Ytterbium triiodate is utilized in the synthesis of bioactive glasses, which are important for drug delivery systems and bone regeneration. The incorporation of ytterbium enhances the bioactivity of these materials, promoting cellular attachment and proliferation. This application is critical in regenerative medicine as it aids in the healing processes of bone defects.
Fluorescence Imaging
Near-Infrared Fluorescence Imaging
this compound complexes serve as effective molecular probes in near-infrared (NIR) fluorescence imaging. These complexes exhibit high luminescence properties, enabling high-resolution imaging of biological tissues. This capability is particularly valuable for non-invasive diagnostic techniques in medical applications.
Catalysis
Lewis Acid Catalyst
this compound acts as a Lewis acid catalyst in various organic synthesis reactions, including Aldol and Diels-Alder reactions. Its catalytic properties facilitate the formation of carbon-carbon bonds, making it a useful reagent in synthetic organic chemistry.
Antimicrobial Activity
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves the release of free molecular iodine, which disrupts microbial cell membranes and inhibits protein function. This property suggests potential applications in medical sterilization and infection control.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated effective inhibition of microbial growth, with zones of inhibition reaching up to 40 mm against specific pathogens.
| Pathogen Type | Zone of Inhibition (mm) |
|---|---|
| Gram-positive bacteria | Up to 40 |
| Gram-negative bacteria | Variable (dependent on concentration) |
Case Study 2: Fluorescent Probes
Research on β-fluorinated ytterbium complexes showed high NIR luminescence suitable for imaging applications. These complexes exhibited quantum yields up to 23% in dimethyl sulfoxide and 13% in water, indicating their potential as optical probes for living cell imaging.
Propriétés
Numéro CAS |
14723-98-9 |
|---|---|
Formule moléculaire |
I3O9Yb |
Poids moléculaire |
697.758 |
Nom IUPAC |
ytterbium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Yb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
LLMQNIXRCPRHGZ-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















